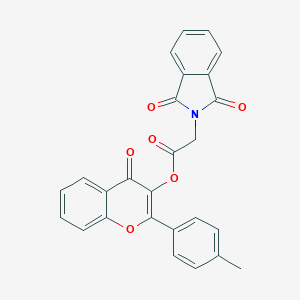![molecular formula C22H21NO6 B254662 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)
3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one, also known as HPPH, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. HPPH belongs to the class of compounds known as porphyrins, which are organic molecules that play important roles in biological processes such as oxygen transport and photosynthesis.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one in PDT involves its selective accumulation in tumor cells, where it is activated by light to produce reactive oxygen species. This compound has been shown to have a high tumor-to-normal tissue ratio, which means that it accumulates preferentially in tumor cells and not in normal cells. This selectivity is thought to be due to the increased vascularity and permeability of tumor tissue, which allows for greater accumulation of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. One of the main effects is the induction of apoptosis, which is a form of programmed cell death that is activated in response to cellular stress. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumor cells. In addition, this compound has been shown to have immunomodulatory effects, which may help to enhance the body's natural immune response to cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high tumor-to-normal tissue ratio, which allows for selective accumulation in tumor cells. This makes it a useful tool for studying the mechanisms of cancer cell death and the effects of PDT. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for the study of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one and its potential applications in cancer treatment. One area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of research is the optimization of PDT protocols using this compound, including the development of new light sources and dosing regimens. Additionally, there is ongoing research into the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce side effects.
Métodos De Síntesis
3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process that involves the reaction of various chemical reagents. One commonly used method involves the reaction of 4-hydroxybenzaldehyde with propargyl bromide to form 4-(prop-2-en-1-yloxy)benzaldehyde. This intermediate is then reacted with 4-(bromomethyl)phenylboronic acid to form 4-(prop-2-en-1-yloxy)phenylboronic acid. The final step involves the reaction of this intermediate with 5-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in cancer treatment. One of the main applications is in photodynamic therapy (PDT), which is a type of cancer treatment that involves the use of light to activate a photosensitizing agent that has been selectively accumulated in tumor cells. When the photosensitizer is activated by light, it produces reactive oxygen species that cause damage to the tumor cells, leading to their destruction.
Propiedades
Fórmula molecular |
C22H21NO6 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
(4Z)-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H21NO6/c1-2-13-29-17-9-5-15(6-10-17)20(26)18-19(14-3-7-16(25)8-4-14)23(11-12-24)22(28)21(18)27/h2-10,19,24-26H,1,11-13H2/b20-18- |
Clave InChI |
JNVBGLHSIPTJOX-ZZEZOPTASA-N |
SMILES isomérico |
C=CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)/O |
SMILES |
C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)O |
SMILES canónico |
C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-butyl-1'-ethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254579.png)
![2-(2-nitrophenoxy)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B254581.png)


![N-allyl-N'-{3-[(3-methylbenzyl)oxy]benzylidene}carbamohydrazonothioic acid](/img/structure/B254588.png)
![3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B254590.png)
![2-[3-amino-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B254591.png)
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B254595.png)
![6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one](/img/structure/B254596.png)
![3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B254597.png)
![3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B254599.png)

![ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254605.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)